molecular formula C20H26O5S2 B3052371 6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol CAS No. 40733-07-1

6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol

Cat. No.: B3052371
CAS No.: 40733-07-1
M. Wt: 410.6 g/mol
InChI Key: XYJQPBTZELOVDP-UHFFFAOYSA-N
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Description

6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol (CAS: 40733-07-1) is a dithioacetal derivative of D-galactose, synthesized by reacting D-galactose with benzyl thiols under reflux conditions . Its molecular formula is C₂₀H₂₆O₅S₂, with a molecular weight of 410.547 g/mol. The compound features a hexane backbone substituted with five hydroxyl groups and two benzylsulfanyl (-S-CH₂C₆H₅) groups at the 6th carbon. This structure renders it useful in organic synthesis as a protective group for sugars or as an intermediate in stereoselective reactions .

Properties

IUPAC Name

6,6-bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5S2/c21-11-16(22)17(23)18(24)19(25)20(26-12-14-7-3-1-4-8-14)27-13-15-9-5-2-6-10-15/h1-10,16-25H,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJQPBTZELOVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(C(C(C(C(CO)O)O)O)O)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40733-07-1, 7404-42-4, 6936-67-0, 36908-15-3
Record name NSC403975
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC403486
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC19775
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC1972
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol typically involves multi-step organic reactionsThe final deprotection step yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the benzylsulfanyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variants: Sulfur-Containing Derivatives
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol C₂₀H₂₆O₅S₂ Benzylsulfanyl (thioether) 410.547 Used in sugar protection; high steric hindrance
6,6-Bis(ethylsulfonyl)hexane-1,2,3,4,5-pentol C₁₀H₂₂O₉S₂ Ethylsulfonyl (sulfone) 350.406 Polar, oxidized derivative; potential intermediate in sulfonation reactions
D-Galactose dibenzyl dithioacetal tetra-S-oxide C₁₀H₂₂O₉S₂ Benzylsulfonyl (sulfone) 350.406 Higher polarity than thioether analogs; used in oxidation studies

Key Insights :

  • Electronic Effects : Benzylsulfanyl groups (thioethers) are less polar and more lipophilic than sulfonyl groups, influencing solubility and reactivity .
  • Synthetic Utility : Sulfonyl derivatives (e.g., ethylsulfonyl) are typically synthesized via oxidation of thioethers, expanding their utility in redox-sensitive reactions .
Nitrogen-Substituted Pentols
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
(2R,3S,4R,5S)-6-(azepan-1-ylimino)hexane-1,2,3,4,5-pentol C₁₁H₂₃N₃O₅ Azepane-imino ~276 (calculated) Hydrazine derivative; potential bioactive agent
(2R,3R,4R,5R)-6-(pyrrolidin-1-ylimino)hexane-1,2,3,4,5-pentol C₁₁H₂₁N₃O₅ Pyrrolidine-imino ~248 (calculated) Higher yield (93%) in synthesis; possible antimicrobial activity
(2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol C₈H₁₉NO₅ Ethylamino ~209 (calculated) Basic amine group; applications in chelation or drug design

Key Insights :

  • Functional Group Impact: Imino/amino substituents introduce basicity and hydrogen-bonding capacity, contrasting with the non-basic thioethers in this compound .
  • Biological Relevance : Nitrogen-containing derivatives are more likely to exhibit bioactivity (e.g., antibacterial, enzyme inhibition) compared to sulfur analogs .
Sugar Alcohols and Carbohydrate Derivatives
Compound Name Molecular Formula Structure Molecular Weight (g/mol) Key Properties/Applications
Xylitol C₅H₁₂O₅ Pentane-1,2,3,4,5-pentol 152.15 Sweetener; thermal energy storage
Cyclohexane-1,2,3,4,5-pentol C₆H₁₂O₅ Cyclohexane ring with five -OH 164.16 (estimated) Carbohydrate derivative; detected in plant extracts
6-Methylheptane-1,2,3,4,5-pentol C₈H₁₈O₅ Branched heptane with -OH 194.226 High hydrophilicity; experimental studies

Key Insights :

  • Hydrophilicity: Xylitol and cyclohexane-pentol lack sulfur/amino groups, resulting in higher water solubility than this compound .
  • Industrial Use : Xylitol’s role in eutectic mixtures (melting point ~94°C) contrasts with the synthetic focus of sulfur-containing pentols .

Biological Activity

6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol (CAS Number: 40733-07-1) is a synthetic compound with a complex structure that exhibits various biological activities. Understanding its biological properties is crucial for potential applications in pharmaceuticals and biochemistry. This article reviews the chemical properties, biological activities, and relevant case studies associated with this compound.

Basic Information

PropertyValue
Molecular FormulaC20_{20}H26_{26}O5_{5}S2_{2}
Molecular Weight410.55 g/mol
Density1.371 g/cm³
Boiling Point706.7 °C
Flash Point341.8 °C

Structural Characteristics

The compound features a hexane backbone with two benzyl sulfanyl groups attached at the 6th position and five hydroxyl groups distributed along the chain. This unique structure contributes to its solubility and interaction with biological macromolecules.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro assays demonstrated its ability to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Cytotoxicity and Anticancer Activity

In a study evaluating cytotoxic effects on cancer cell lines, the compound showed promising results:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • Methodology : MTT assay was employed to assess cell viability.
  • Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 20 to 50 µM across different cell lines.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This was supported by flow cytometry analysis, which indicated increased levels of early and late apoptotic cells upon treatment.

Study 1: Antioxidant Effects in Cellular Models

A recent study assessed the antioxidant capacity of this compound using human fibroblast cells. The results indicated:

  • Reduction in Oxidative Stress Markers : Significant decrease in malondialdehyde (MDA) levels.
  • Increased Antioxidant Enzyme Activity : Enhanced activity of superoxide dismutase (SOD) and catalase.

Study 2: Anticancer Efficacy in vivo

An animal model study investigated the anticancer efficacy of the compound in mice bearing tumor xenografts:

  • Dosage : Administered at 50 mg/kg body weight.
  • Results : Tumor growth inhibition was observed after four weeks of treatment compared to control groups.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol, and what methodological strategies address them?

  • Answer : The synthesis involves balancing reactivity of hydroxyl and benzylsulfanyl groups. A multi-step approach is recommended:

Hydroxyl protection : Use acetyl or silyl groups to prevent unwanted side reactions during thioether formation .

Thioether coupling : React hexane-pentol derivatives with benzyl mercaptan under basic conditions (e.g., K₂CO₃/DMF) to install benzylsulfanyl groups.

Deprotection : Remove protecting groups using mild acidic or basic conditions (e.g., TFA for acetyl groups).
Key validation : Monitor each step via TLC and characterize intermediates using 1H^1H-NMR and FT-IR to confirm regioselectivity .

Q. How can researchers confirm the stereochemical integrity of this compound?

  • Answer :

  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.
  • Chiral HPLC : Compare retention times with enantiomerically pure standards.
  • Optical rotation : Measure specific rotation ([α]D[\alpha]_D) and compare with computational predictions (e.g., DFT calculations) .
    Note : Steric hindrance from benzylsulfanyl groups may complicate crystallization; use co-crystallization agents if needed .

Q. What solvent systems are optimal for dissolving this compound, given its polyol and hydrophobic benzylsulfanyl groups?

  • Answer :

  • Polar aprotic solvents : DMSO or DMF (effective for hydroxyl groups but may require heating).
  • Mixed solvents : DCM/MeOH (9:1) balances solubility of hydrophobic and hydrophilic moieties.
    Validation : Conduct solubility tests at 25°C–60°C and monitor via UV-Vis spectroscopy for aggregation .

Advanced Research Questions

Q. How do competing reaction pathways (kinetic vs. thermodynamic control) influence the regioselectivity of benzylsulfanyl group installation?

  • Answer :

  • Kinetic control : Low-temperature reactions (<0°C) favor less sterically hindered hydroxyl groups (e.g., terminal positions).
  • Thermodynamic control : Prolonged heating (80°C) shifts equilibrium toward more stable products (e.g., internal hydroxyl substitution).
    Methodology : Use 13C^{13}C-NMR to track substituent distribution under varying conditions. Computational modeling (DFT) predicts energy barriers for competing pathways .

Q. What spectroscopic techniques resolve overlapping signals from benzylsulfanyl and hydroxyl protons in 1H^1H-NMR?

  • Answer :

  • DEPT-135 NMR : Differentiates CH, CH₂, and CH₃ groups, isolating benzylsulfanyl CH₂ signals.
  • 2D COSY/TOCSY : Maps coupling between hydroxyl protons and adjacent carbons.
  • Deuterium exchange : Suppress hydroxyl proton signals by adding D₂O.
    Example : In DMSO-d₆, hydroxyl protons appear as broad singlets (δ 4.8–5.2 ppm), while benzylsulfanyl CH₂ groups resonate at δ 3.7–4.1 ppm .

Q. Can computational methods predict the compound’s hydrogen-bonding network and its impact on crystal packing?

  • Answer :

  • Molecular dynamics (MD) simulations : Model intermolecular interactions (e.g., O–H···S hydrogen bonds) in bulk phase.
  • Hirshfeld surface analysis : Quantify contributions of H-bonding, van der Waals forces, and π-π stacking to crystallinity.
    Validation : Compare simulated powder XRD patterns with experimental data .

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